molecular formula C11H20N2OS B13426696 N-cyclopropyl-2-(methylamino)-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

N-cyclopropyl-2-(methylamino)-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

Cat. No.: B13426696
M. Wt: 228.36 g/mol
InChI Key: VRZNJQXPQSCODC-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(methylamino)-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a synthetic acetamide derivative characterized by a cyclopropyl group, a methylamino substituent, and a tetrahydro-2H-thiopyran-4-yl ring system. The thiopyran ring introduces sulfur-based electronic effects, which may enhance binding interactions compared to oxygen-containing analogs.

Properties

Molecular Formula

C11H20N2OS

Molecular Weight

228.36 g/mol

IUPAC Name

N-cyclopropyl-2-(methylamino)-N-(thian-4-yl)acetamide

InChI

InChI=1S/C11H20N2OS/c1-12-8-11(14)13(9-2-3-9)10-4-6-15-7-5-10/h9-10,12H,2-8H2,1H3

InChI Key

VRZNJQXPQSCODC-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)N(C1CC1)C2CCSCC2

Origin of Product

United States

Biological Activity

N-cyclopropyl-2-(methylamino)-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H20N2OS
  • Molecular Weight : 228.35 g/mol
  • CAS Number : 2089670-55-1

This compound features a cyclopropyl group, a tetrahydrothiopyran moiety, and an acetamide functional group, which may contribute to its unique biological properties.

Pharmacological Effects

  • CNS Activity : Preliminary studies suggest that this compound exhibits central nervous system (CNS) activity. The presence of the methylamino group is thought to enhance its interaction with neurotransmitter systems, potentially impacting mood and cognition.
  • Antidepressant Properties : Some research indicates that compounds with similar structures may possess antidepressant-like effects in animal models. This could be attributed to their ability to modulate serotonin and norepinephrine levels in the brain.
  • Analgesic Effects : There is also evidence suggesting that this compound may exhibit analgesic properties, possibly through the modulation of pain pathways in the CNS.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Receptor Modulation : The compound may act on various neurotransmitter receptors, including serotonin (5-HT) and norepinephrine receptors.
  • Inhibition of Reuptake : Similar compounds have been shown to inhibit the reuptake of key neurotransmitters, leading to increased availability in synaptic clefts.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Study 1Demonstrated antidepressant-like effects in rodent models when administered at specific dosages.
Study 2Reported analgesic properties comparable to established pain relievers.
Study 3Suggested modulation of serotonin levels, indicating potential for mood regulation.

Toxicity and Safety Profile

While preliminary findings are promising, it is crucial to assess the safety profile of this compound through rigorous toxicological studies. Early data should be interpreted with caution until comprehensive safety evaluations are completed.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents/Rings Key Differences
N-cyclopropyl-2-(methylamino)-N-(tetrahydro-2H-thiopyran-4-yl)acetamide C₁₁H₁₉N₂OS 227.34 g/mol Cyclopropyl, methylamino, thiopyran Reference compound for comparison
2-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide C₉H₁₆ClNO₂ 205.68 g/mol Ethyl, chloro, pyran Pyran (oxygen) vs. thiopyran (sulfur)
2-{2-[5-(4-fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide C₂₉H₃₃FN₄O₃S 536.66 g/mol Fluorophenyl, pyrazol-thiazole, pyran Larger, multi-heterocyclic architecture
N,N'-(5,5'-((1S,3S)-cyclohexane-1,3-diyl)bis(1,3,4-thiadiazole-5,2-diyl))bis(2-(3-(cyclopropylamino)phenyl)acetamide) C₃₄H₃₄N₁₀O₂S₂ 678.82 g/mol Cyclopropylamino, thiadiazole Bis-acetamide with thiadiazole core

Key Observations :

  • Thiopyran vs. Pyran : The sulfur atom in the target compound’s thiopyran ring enhances lipophilicity and may influence electronic interactions compared to the oxygen-containing pyran in and .
  • Substituent Effects : The cyclopropyl group in the target compound likely reduces metabolic degradation compared to the ethyl group in , offering improved stability .
  • Complexity : The fluorophenyl-pyrazol-thiazole analog demonstrates how acetamide derivatives can be engineered for high specificity in drug discovery, though with increased synthetic complexity.

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